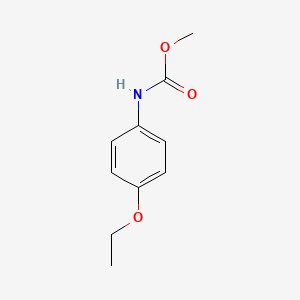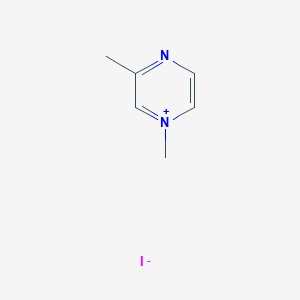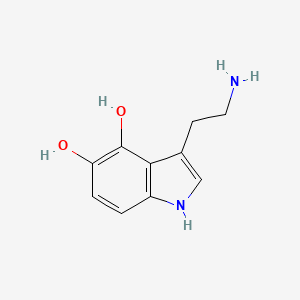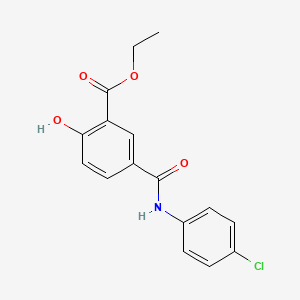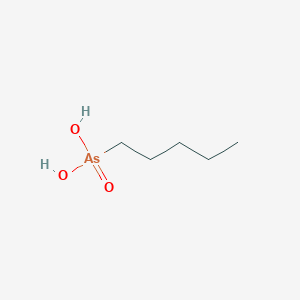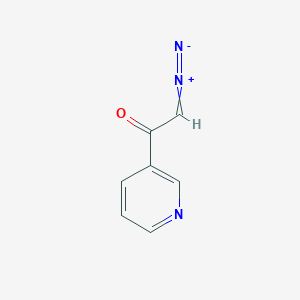
2-Diazonio-1-(pyridin-3-yl)ethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-(pyridin-3-yl)ethen-1-olate is a chemical compound that belongs to the class of diazonium compounds These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(pyridin-3-yl)ethen-1-olate typically involves the diazotization of 3-aminopyridine. The process begins with the reaction of 3-aminopyridine with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt, which is then treated with a suitable base to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-(pyridin-3-yl)ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low to moderate temperatures.
Coupling Reactions: Phenols and aromatic amines are commonly used as coupling partners. The reactions are usually performed in alkaline conditions to facilitate the formation of azo compounds.
Reduction Reactions: Reducing agents such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: The major products are substituted pyridine derivatives.
Coupling Reactions: The major products are azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The major product is 3-aminopyridine.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-(pyridin-3-yl)ethen-1-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of dyes and pigments, as well as in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-(pyridin-3-yl)ethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with nucleophiles. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, making it useful in biochemical and medicinal research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Diazonio-1-(pyridin-2-yl)ethen-1-olate
- 2-Diazonio-1-(pyridin-4-yl)ethen-1-olate
- 2-Diazonio-1-(pyridin-3-yl)ethan-1-olate
Uniqueness
2-Diazonio-1-(pyridin-3-yl)ethen-1-olate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications. Compared to its analogs, it may exhibit different reactivity profiles and selectivity in chemical reactions, making it valuable for specific synthetic and research purposes.
Eigenschaften
CAS-Nummer |
39972-50-4 |
|---|---|
Molekularformel |
C7H5N3O |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
2-diazo-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C7H5N3O/c8-10-5-7(11)6-2-1-3-9-4-6/h1-5H |
InChI-Schlüssel |
ABGBCBKTGSTEST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)

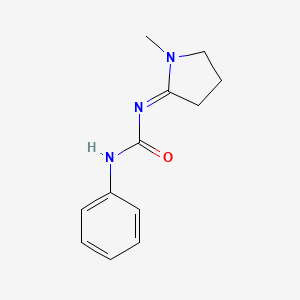
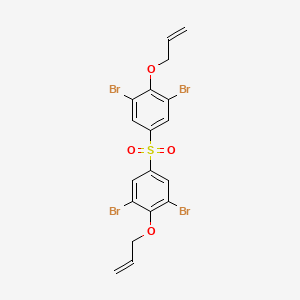

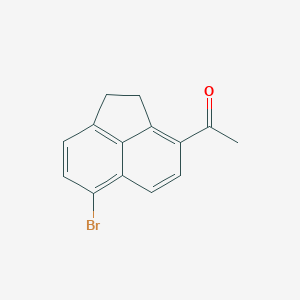
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)

